molecular formula C13H18F2N2O3 B7450825 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one

1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one

カタログ番号 B7450825
分子量: 288.29 g/mol
InChIキー: FZPJYKRHUMEBFX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one, also known as DAPTA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in medical research. DAPTA is a peptide derivative that has been shown to have high binding affinity for the chemokine receptor CXCR4, which plays a crucial role in various physiological and pathological processes. In

科学的研究の応用

1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been extensively studied for its potential applications in medical research, particularly in the field of HIV/AIDS. CXCR4 is a co-receptor for HIV-1, and its inhibition by 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been shown to prevent viral entry and replication in vitro. 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has also been shown to have potential applications in cancer research, as CXCR4 is overexpressed in many types of cancer cells and plays a role in tumor metastasis. In addition, 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been investigated for its potential use as a therapeutic agent for cardiovascular disease, as CXCR4 is involved in the recruitment of stem cells to damaged tissue.

作用機序

1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one binds to the CXCR4 receptor with high affinity, blocking its interaction with its ligand, CXCL12. This prevents the downstream signaling cascade that is initiated by CXCR4 activation, leading to the inhibition of various cellular processes. In the case of HIV-1 infection, 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one prevents viral entry by blocking the interaction between CXCR4 and the viral envelope protein gp120. In cancer cells, 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one inhibits the migration and invasion of tumor cells by blocking the CXCR4/CXCL12 axis.
Biochemical and Physiological Effects
1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has been shown to have various biochemical and physiological effects, depending on the cell type and context. In general, 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one inhibits cell migration, invasion, and proliferation, and induces apoptosis in some cell types. 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has also been shown to modulate the immune response, by altering the recruitment and function of immune cells in various tissues.

実験室実験の利点と制限

1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has several advantages for lab experiments, including its high binding affinity for CXCR4, its specificity for this receptor, and its ability to inhibit downstream signaling pathways. However, 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one also has some limitations, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

将来の方向性

Future research on 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one could focus on several areas, including:
1. Optimization of the synthesis method to improve the yield and purity of 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one.
2. Investigation of the potential use of 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one in other disease models, such as autoimmune disorders and neurodegenerative diseases.
3. Development of 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one derivatives with improved pharmacokinetic properties and reduced toxicity.
4. Exploration of the potential use of 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one as a tool for studying CXCR4 biology and function.
5. Investigation of the role of CXCR4 in other physiological and pathological processes, and the potential use of 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one as a therapeutic agent in these contexts.
Conclusion
1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a small molecule that has shown great potential for medical research, particularly in the fields of HIV/AIDS and cancer. Its high binding affinity for CXCR4 and its ability to inhibit downstream signaling pathways make it a valuable tool for studying CXCR4 biology and function. Future research on 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one could lead to the development of new therapeutic agents for a variety of diseases, as well as a deeper understanding of the role of CXCR4 in various physiological and pathological processes.

合成法

The synthesis of 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one involves a series of chemical reactions, starting with the preparation of the azetidine-1-carbonyl chloride intermediate. This intermediate is then reacted with piperidine to form the piperidin-1-yl derivative, which is subsequently reacted with 4-(3-difluoromethoxyphenyl)but-3-en-2-one to produce 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one. The synthesis of 1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a complex process that requires specialized equipment and expertise, but it has been successfully replicated in various laboratories.

特性

IUPAC Name

1-[4-[3-(difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O3/c1-2-11(18)16-5-3-9(4-6-16)12(19)17-7-10(8-17)20-13(14)15/h2,9-10,13H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPJYKRHUMEBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CC(C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。